molecular formula C8H7Br2ClO B3292120 1,5-Dibromo-3-chloro-2-ethoxybenzene CAS No. 876486-37-2

1,5-Dibromo-3-chloro-2-ethoxybenzene

Cat. No.: B3292120
CAS No.: 876486-37-2
M. Wt: 314.4 g/mol
InChI Key: OQMRAJYZUCEUTQ-UHFFFAOYSA-N
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Description

1,5-Dibromo-3-chloro-2-ethoxybenzene is an organic compound with the molecular formula C8H7Br2ClO and a molecular weight of 314.4 g/mol . It is a derivative of benzene, substituted with bromine, chlorine, and ethoxy groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromo-3-chloro-2-ethoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of 2-ethoxybenzene. The reaction conditions typically include the use of bromine and chlorine reagents in the presence of a catalyst such as iron(III) chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are carried out in controlled environments to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-3-chloro-2-ethoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Dibromo-3-chloro-2-ethoxybenzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,5-Dibromo-3-chloro-2-ethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can form sigma complexes with nucleophiles, leading to the substitution of halogen atoms with other functional groups. This process is facilitated by the electron-withdrawing effects of the bromine and chlorine atoms, which activate the benzene ring towards nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dibromo-5-chloro-2-ethoxybenzene
  • 1,5-Dibromo-3-chloro-2-methoxybenzene
  • 1,5-Dibromo-3-chloro-4-ethoxybenzene

Uniqueness

1,5-Dibromo-3-chloro-2-ethoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both bromine and chlorine atoms, along with the ethoxy group, makes it a versatile intermediate in organic synthesis. Its unique structure allows for selective reactions that are not possible with other similar compounds .

Properties

IUPAC Name

1,5-dibromo-3-chloro-2-ethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2ClO/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMRAJYZUCEUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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